![molecular formula C10H13NO3 B3223500 Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate CAS No. 1218632-01-9](/img/structure/B3223500.png)
Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate
Overview
Description
Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of a hydroxyphenyl group and a methylamino group attached to the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate typically involves the reaction of 3-hydroxybenzaldehyde with methylamine and an esterification agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid are often employed.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary or secondary amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂), alkylating agents like methyl iodide (CH₃I).
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxyphenylmethylamine.
Substitution: Formation of 3-halophenyl derivatives or 3-alkoxyphenyl derivatives.
Scientific Research Applications
Chemistry
Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation: Can yield ketones or aldehydes.
- Reduction: Capable of forming primary or secondary amines.
- Substitution Reactions: The hydroxy group can be replaced with other functional groups .
Biology
Research has indicated that this compound may possess significant biological activities:
- Antimicrobial Properties: Studies have shown potential effectiveness against certain bacterial strains.
- Anti-inflammatory Effects: Investigations into its ability to modulate inflammatory pathways are ongoing.
- Mechanism of Action: The hydroxyphenyl group may engage in hydrogen bonding, while the methylamino group can facilitate nucleophilic reactions, influencing enzyme and receptor activities .
Medicine
This compound is being explored for its potential in drug development:
- Neurological Disorders: Its structural characteristics make it a candidate for synthesizing pharmaceuticals aimed at treating conditions such as depression and anxiety.
- Bioavailability Studies: Research is being conducted to understand its absorption and metabolism within biological systems .
Industry
In industrial applications, this compound is utilized in:
- Specialty Chemicals Production: Used as a building block for various chemical products.
- Organic Buffers: Functions effectively as a buffer in biological and biochemical applications .
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
-
Antimicrobial Activity Study:
- A study demonstrated that derivatives of this compound exhibited significant activity against gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
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Anti-inflammatory Pathway Modulation:
- Research indicated that this compound could inhibit certain inflammatory cytokines, providing insights into its therapeutic potential for inflammatory diseases.
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Synthesis of Neurological Agents:
- Investigations into its derivatives have led to the development of new compounds targeting serotonin receptors, which are crucial in treating mood disorders.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the methylamino group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-hydroxyphenyl)-2-(methylamino)acetate: Similar structure but with the hydroxy group in the para position.
Methyl 2-(3-hydroxyphenyl)-2-(ethylamino)acetate: Similar structure but with an ethylamino group instead of a methylamino group.
Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate is unique due to the specific positioning of the hydroxy and methylamino groups, which can influence its reactivity and interaction with biological targets
Biological Activity
Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate, also known as a derivative of phenolic compounds, has garnered attention in recent years for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a methylamino group and a hydroxyphenyl moiety, which contribute to its reactivity and interaction with biological targets. The compound's molecular formula is , indicating the presence of nitrogen and oxygen functional groups that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding, enhancing the compound's affinity for certain receptors or enzymes. This interaction may lead to alterations in biochemical pathways, potentially influencing physiological responses.
Biological Activities
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Antioxidant Properties : The compound has shown promising antioxidant activity in vitro, which could be beneficial in preventing oxidative stress-related diseases. Studies have demonstrated its ability to scavenge free radicals, thereby protecting cellular components from damage .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its structural similarity to known neuroprotective agents warrants further investigation into its efficacy in this area .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound identified significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as a therapeutic agent against bacterial infections.
Case Study: Neuroprotective Mechanisms
In a model of oxidative stress-induced neuronal injury, this compound demonstrated a reduction in cell death rates compared to control groups. This suggests that the compound may modulate pathways involved in apoptosis and inflammation, warranting further exploration into its neuroprotective mechanisms.
Properties
IUPAC Name |
methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9(10(13)14-2)7-4-3-5-8(12)6-7/h3-6,9,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMSDVHFKZBWFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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